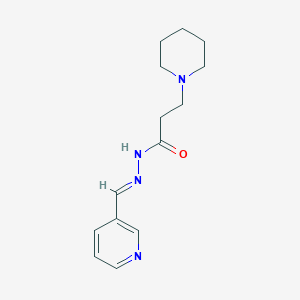

3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide is a chemical compound belonging to the class of organic compounds. It is characterized by the presence of piperidine and pyridine rings in its structure, which are common moieties in various pharmaceutical and chemical applications.

Synthesis Analysis

The synthesis of related N-amino pyridine derivatives often involves a one-pot, three-component reaction. A study by Asadi et al. (2020) demonstrated the efficient synthesis of N-amino pyridine-2,6-dione derivatives using 2-cyanoacetohydrazide, Meldrum's acid, and aryl aldehyde with piperidine in DMF, yielding products with excellent yields and confirmed structures through spectroscopic data (Asadi, Alizadeh-bami, & Mehrabi, 2020).

Molecular Structure Analysis

The structure of related compounds like N'-(2-(piperidin-1-yl)quinolin-3-yl)methylene}pyridine-4-carbohydrazide has been established based on IR, 1H-NMR, 13C-NMR, and mass spectral data, as reported by Afzal et al. (2012) (Afzal, Bawa, Kumar, & Tonk, 2012).

Chemical Reactions and Properties

Chemical reactions involving piperidine and pyridine derivatives are quite diverse. Ishii et al. (1997) described a novel carbonylation reaction at a C−H bond in N-(2-pyridinyl)piperazines, highlighting the complexity and versatility of reactions these compounds can undergo (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, characterized by their six-membered nitrogen-containing heterocycles, are significant in drug design, offering a wide range of therapeutic applications. These derivatives have been identified in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The modification of substituents on the piperazine nucleus can markedly influence the medicinal potential of these molecules, suggesting that 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide could be a candidate for novel drug development due to its piperidine component (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity of Piperazine Analogues

Research into piperazine and its analogues has highlighted their potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests that compounds like 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide, with similar structural features, might also hold promise in the development of anti-TB medications (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Cytochrome P450 Isoform Inhibition

The role of piperidine derivatives in inhibiting cytochrome P450 isoforms has been documented, indicating their potential in drug-drug interaction studies and in the modulation of drug metabolism. This aspect of piperidine derivatives like 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide could be of interest in pharmacokinetic research and in designing drugs with improved efficacy and safety profiles (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Piper Species and Biological Activities

Extensive research on Piper species has revealed their rich phytochemical profile and biological activities. Given the structural similarity of 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide to compounds found in Piper species, there's potential for this compound to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects (Salehi et al., 2019).

Eigenschaften

IUPAC Name |

3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c19-14(6-10-18-8-2-1-3-9-18)17-16-12-13-5-4-7-15-11-13/h4-5,7,11-12H,1-3,6,8-10H2,(H,17,19)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNBUHXOBCPGNA-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NN=CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCC(=O)N/N=C/C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)

![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)